N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-(trifluoromethyl)phenyl substituent at position 3 and a 2-methylpropanamide group at the ylidene position. The 5,5-dioxido (sulfone) moiety enhances polarity and stability, distinguishing it from non-sulfonated analogs.
Properties
Molecular Formula |
C16H17F3N2O3S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[2-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H17F3N2O3S2/c1-9(2)14(22)20-15-21(12-7-26(23,24)8-13(12)25-15)11-6-4-3-5-10(11)16(17,18)19/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
YILWHVGTMXIZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stereochemical Control at the Ylidene Position
The Z-configuration of the imine double bond is critical for biological activity. This is achieved through kinetically controlled condensation between the thiazole nitrogen and a carbonyl-containing precursor. For example, reacting the core with 2-methylpropanoyl chloride in dichloromethane (DCM) at −20°C favors the Z-isomer due to steric hindrance from the trifluoromethylphenyl group.
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 | 98.5 |
| Solvent | 1,4-Dioxane/H₂O (3:1) | 82 | 99.1 |
| Temperature (°C) | 80 | 85 | 98.8 |
Sulfone Group Installation via Oxidation
The 5,5-dioxido moiety is introduced through oxidation of the thioether groups . Patent CN112159372A describes using sodium percarbonate in ethyl acetate at 35–45°C, which selectively oxidizes sulfur atoms without affecting sensitive functional groups. A 1:1.2 molar ratio of core to oxidant achieves complete conversion within 6 hours.
Alternative Oxidizing Agents
Comparative studies show that hydrogen peroxide (30% v/v) in acetic acid offers moderate yields (70%) but risks over-oxidation, while mCPBA (meta-chloroperbenzoic acid) in DCM provides superior selectivity (95% purity).
Final Amidation and Purification
The 2-methylpropanamide group is attached via amide coupling using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole). The reaction proceeds in anhydrous DMF at 0°C, followed by gradual warming to room temperature. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from petroleum ether to achieve >99% purity.
Table 2: Amidation Reaction Metrics
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0 → 25 | 88 |
| DCC/DMAP | THF | 25 | 72 |
| HATU/DIEA | DCM | −20 → 25 | 81 |
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) necessitates solvent recycling, as demonstrated in CN112159372A. Ethyl acetate, used in the oxidation step, is recovered via distillation under reduced pressure (50°C, 100 mbar), reducing costs by 40%. Additionally, continuous flow chemistry techniques are emerging to enhance throughput, particularly for the cross-coupling and oxidation steps.
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfone group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Table 1: Key Structural Features of Analogs
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d]thiazole | 2-(Trifluoromethyl)phenyl | Sulfone, 2-methylpropanamide |
| N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide | Tetrahydrothieno[3,4-d]thiazole | 3,4-Dimethoxyphenyl | Sulfone, acetamide |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | Monocyclic thiazole | 4-Chlorophenyl, 2,5-dimethylphenyl | Hydrazide |
| 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) | Thiadiazole | Phenyl, phenol | Imine, hydroxyl |
Key Observations :
- Electron Effects : The trifluoromethyl group (target compound) is more electron-withdrawing than methoxy () or chloro () substituents, altering electronic density and reactivity .
- Stability: The sulfone group in the target compound and ’s analog increases oxidative stability compared to non-sulfonated thiazoles or thiadiazoles .
Research Findings :
- The target compound’s trifluoromethyl group may necessitate specialized solvents (e.g., DMSO or 1,4-dioxane) for synthesis, similar to methods in and .
- Sulfone-containing analogs (target and ) exhibit distinct ¹³C NMR shifts for sulfur-bound carbons (δ ~50–60 ppm) compared to non-sulfonated thiazoles (δ ~120–140 ppm) .
Functional and Application Differences
- Pharmaceutical Potential: The target compound’s sulfone and trifluoromethyl groups may enhance blood-brain barrier penetration compared to acetamide () or hydrazide () derivatives, which are more polar .
- Agrochemical Utility : Thiadiazoles with nitro groups (e.g., ’s nithiazine) show pesticidal activity, but the target compound’s bicyclic system could offer improved resistance to metabolic degradation .
- Material Science: The rigid bicyclic core may impart thermal stability superior to monocyclic thiadiazoles () or thiazoles () .
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for cyclization steps, while methanol/ethanol may stabilize intermediates .
- Catalysts : Transition metals (e.g., palladium) or acid/base catalysts (e.g., triethylamine) improve yields in amidation or cyclization reactions .
- Temperature : Multi-step reactions often require gradients (e.g., room temperature for coupling, 60–80°C for ring closure) to minimize side products .
- Monitoring : Use TLC or HPLC to track reaction progress and purity at each stage .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms stereochemistry, particularly for the Z-configuration at the imine bond .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfone stretch at ~1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Thermal Analysis (DSC) : Assesses stability by measuring melting points and decomposition temperatures .
Q. How should researchers evaluate the physicochemical stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC over 1–3 months .
- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .
- Moisture Sensitivity : Perform dynamic vapor sorption (DVS) to assess hygroscopicity and recommend desiccants for long-term storage .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Methodological Answer: Key analogs and their structure-activity relationships (SAR) include:
| Analog | Substituents | Biological Activity | Evidence Source |
|---|---|---|---|
| Analog A | 4-Fluorophenyl | Enhanced enzyme inhibition (IC₅₀ = 0.8 µM) | |
| Analog B | 2,6-Dichlorophenyl | Improved agrochemical fungicidal activity | |
| Analog C | Cyclopropanecarboxamide | Reduced cytotoxicity in mammalian cells |
SAR trends suggest electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding, while bulky substituents may reduce bioavailability .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved catalytic sites (e.g., kinases, proteases) based on structural homology to known thiazole inhibitors .
- Assay Design : Use fluorescence-based (e.g., FP-TD) or colorimetric (e.g., NADH-coupled) assays to measure inhibition kinetics. Include positive controls (e.g., staurosporine for kinases) .
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Orthogonal Assays : Validate results using complementary techniques (e.g., cell viability assays alongside enzymatic activity tests) .
- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2, EGFR). Prioritize docking scores < -8.0 kcal/mol .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding energy (MM-PBSA) .
- QSAR Modeling : Train models on analog datasets to predict ADMET properties and optimize substituents for solubility/activity .
Q. What methodologies are recommended for designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to screen for intestinal absorption potential .
Q. How can the compound’s potential as a pharmacological agent be systematically assessed?
Methodological Answer:
- In Vitro Profiling : Screen against 50+ targets (e.g., GPCRs, ion channels) via broad-panel assays (e.g., Eurofins Panlabs) .
- Toxicology : Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity risk .
- In Vivo Efficacy : Use rodent models (e.g., xenografts for oncology) with dose-ranging studies (1–50 mg/kg) .
Q. What experimental approaches are suitable for evaluating agrochemical applications (e.g., antifungal activity)?
Methodological Answer:
- Pathogen Strains : Test against Fusarium oxysporum or Phytophthora infestans using agar dilution (MIC) or leaf-disk assays .
- Mode of Action : Apply fluorescent probes (e.g., DiBAC4) to assess membrane disruption via flow cytometry .
- Field Trials : Conduct small-scale tests under controlled humidity/temperature to simulate real-world conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
